BenchChemオンラインストアへようこそ!

Lithium gamma-hydroxybutyrate

Cardiovascular safety Sodium reduction Salt substitution

Lithium gamma-hydroxybutyrate (Li-GHB; lithium oxybate; CAS 63255-29-8) is the monolithium salt of gamma-hydroxybutyric acid, with molecular formula C₄H₇LiO₃ and molecular weight 110.04 g/mol. The compound dissociates in aqueous solution to yield the pharmacologically active gamma-hydroxybutyrate (GHB) anion and a lithium cation (Li⁺), each contributing independent pharmacological properties.

Molecular Formula C4H7LiO3
Molecular Weight 110.1 g/mol
CAS No. 63255-29-8
Cat. No. B8414491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium gamma-hydroxybutyrate
CAS63255-29-8
Molecular FormulaC4H7LiO3
Molecular Weight110.1 g/mol
Structural Identifiers
SMILES[Li+].C(CC(=O)[O-])CO
InChIInChI=1S/C4H8O3.Li/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1
InChIKeyHQXIDRLGWYBFQL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Gamma-Hydroxybutyrate (CAS 63255-29-8): Identification and Comparator Landscape for Scientific Procurement


Lithium gamma-hydroxybutyrate (Li-GHB; lithium oxybate; CAS 63255-29-8) is the monolithium salt of gamma-hydroxybutyric acid, with molecular formula C₄H₇LiO₃ and molecular weight 110.04 g/mol [1]. The compound dissociates in aqueous solution to yield the pharmacologically active gamma-hydroxybutyrate (GHB) anion and a lithium cation (Li⁺), each contributing independent pharmacological properties [2]. Unlike the clinically dominant sodium oxybate (Xyrem®, sodium GHB), which has been extensively characterised and is approved for narcolepsy/cataplexy [3], Li-GHB has been investigated primarily in Russian-language preclinical and clinical literature for neuroprotection, mood stabilisation, antiarrhythmic, and anti-hypoxic indications. The closest in-class comparators include sodium gamma-hydroxybutyrate (sodium oxybate), the mixed-cation low-sodium oxybate formulation Xywav® (calcium/magnesium/potassium/sodium oxybates), lithium carbonate (the standard lithium mood stabiliser), and the GHB prodrugs gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD).

Why Lithium Gamma-Hydroxybutyrate Cannot Be Substituted Gram-for-Gram with Sodium Oxybate or Other GHB Salts


Although all gamma-hydroxybutyrate salts deliver the same active GHB anion, the counterion is not pharmacologically inert. Sodium oxybate at therapeutic doses (6–9 g/night) adds 1,100–1,640 mg of sodium to daily intake, exceeding the American Heart Association's ideal limit of 1,500 mg/day from the medication alone [1]. Lithium gamma-hydroxybutyrate eliminates this sodium burden entirely while introducing the lithium cation, which independently modulates glycogen synthase kinase-3β (GSK-3β), inositol monophosphatase, and neurotrophic signalling pathways [2][3]. Furthermore, head-to-head preclinical studies demonstrate that Li-GHB and sodium GHB are not equipotent: lithium hydroxybutyrate preserved stress-suppressed natural killer cell activity at a dose fourfold lower than sodium hydroxybutyrate, and produced more economic cerebral glycogen utilisation with greater malondialdehyde suppression in an ischemia model [4][5]. These data establish that the lithium and sodium salts are pharmacokinetically and pharmacodynamically non-interchangeable, and that procurement decisions cannot rely on GHB equivalence alone.

Quantitative Differentiation Evidence for Lithium Gamma-Hydroxybutyrate Versus In-Class Comparators


Sodium Load Elimination: Zero Milligrams Sodium Versus 1,100–1,640 mg/Night for Sodium Oxybate at Therapeutic GHB Doses

Lithium gamma-hydroxybutyrate (C₄H₇LiO₃, MW 110.04) contains no sodium by stoichiometry. In contrast, sodium oxybate (Na-GHB) at the recommended adult therapeutic dose range of 6–9 g/night contributes 1,100–1,640 mg of elemental sodium to the patient's daily intake [1]. This sodium load alone can exceed the American Heart Association's ideal daily limit of ≤1,500 mg [2]. The FDA-approved low-sodium formulation Xywav® (calcium/magnesium/potassium/sodium oxybates) reduces sodium intake by approximately 92% relative to sodium oxybate—to ~131 mg/night at the 9 g dose [3]—but still retains a residual sodium component. Lithium gamma-hydroxybutyrate, by replacing sodium entirely with lithium, achieves zero sodium intake while simultaneously delivering the lithium cation as an independent pharmacophore [4].

Cardiovascular safety Sodium reduction Salt substitution Narcolepsy pharmacotherapy

Fourfold Higher Potency of Lithium vs Sodium GHB in Preserving Stress-Suppressed Splenic Natural Killer Cell Activity

In a direct head-to-head comparative study (Kryzhanovskiĭ & Sukhikh, 1986), CBA mice were subjected to 6-hour immobilisation stress and treated with either sodium hydroxybutyrate or lithium hydroxybutyrate to assess prevention of splenic natural killer (NK) cell activity depression. Both salts proved effective; however, lithium hydroxybutyrate produced a protective effect at a dose fourfold lower than that required for sodium hydroxybutyrate [1]. The publication is explicitly tagged as a Comparative Study in PubMed indexing [2].

Immunomodulation Stress neuroimmunology Natural killer cells GHB salt differentiation

Superior Cerebral Metabolic Preservation by Lithium vs Sodium GHB in the Mouse Decapitation Ischemia Model

Ivanova, Bobkov, and Losev (1985) conducted a direct comparative study of sodium hydroxybutyrate and lithium hydroxybutyrate administered 30 and 60 seconds after decapitation in mice, measuring cerebral energy metabolism and lipid peroxidation markers. Lithium hydroxybutyrate produced more economic consumption of the cerebral glycogen pool relative to hypoxic controls, and the concentration of malondialdehyde (MDA)—a marker of lipid peroxidation—declined more after lithium hydroxybutyrate administration than after sodium hydroxybutyrate, indicating superior anti-oxidative efficacy [1]. The study is indexed in PubMed as both a Comparative Study and a Journal Article [2].

Cerebral ischemia Neuroprotection Energy metabolism Oxidative stress Glycogen preservation

Significantly Lower Toxicity and Injectable Solubility Advantage of Lithium Oxybutyrate Over Lithium Carbonate

Liubimov et al. (1980) conducted a comparative experimental study of lithium oxybutyrate versus lithium carbonate—the reference antimanic drug. Lithium oxybutyrate elicited a more prolonged and more pronounced central depressant action and demonstrated significantly less toxicity than lithium carbonate. Critically, lithium oxybutyrate is well soluble in water, enabling injectable formulations for rapid arrest of manic conditions—a route not feasible with the poorly soluble lithium carbonate [1]. Additional reproductive toxicology data showed lithium hydroxybutyrate to be less hazardous than lithium carbonate regarding progeny development after antenatal exposure [2].

Lithium safety Mood stabilisation Parenteral formulation Therapeutic index Toxicology

Antiarrhythmic Efficacy of Lithium Oxybutyrate Superior to Lithium Chloride and Established Antiarrhythmics in Multiple Arrhythmia Models

Lithium oxybutyrate prevents chlorocalcium arrhythmia in rats and eliminates strophanthine-induced arrhythmia in cats, surpassing the analogous effects of lithium chloride, potassium chloride, quinidine, novocainamide, and isoptin (verapamil)—the latter being established clinical antiarrhythmics [1]. In a clinical study of patients with ventricular extrasystole in the context of affective disturbances, lithium oxybutyrate demonstrated antiarrhythmic efficacy in 81% of patients [2]. The compound also improved the functional state of the ischemic focus, limited the zone of experimental myocardial necrosis, exerted antifibrillatory action, and increased pain sensitivity threshold [3].

Cardiac arrhythmia Antiarrhythmic Ischemic cardioprotection Lithium pharmacology

Dual Pharmacophore Design: Independent Pharmacological Contributions of the GHB Anion and Lithium Cation Within a Single Salt

Lithium gamma-hydroxybutyrate is mechanistically distinct from all other GHB salts by virtue of its dual pharmacophore structure. The GHB anion acts as a weak GABA-B receptor agonist (IC₅₀ approximately 150–796 μM at recombinant GABA-B receptors) and binds to specific high-affinity GHB brain sites (Kd ~426 nM for the cloned GHB receptor) [1][2]. Simultaneously, the lithium cation inhibits GSK-3β, inositol monophosphatase, and upregulates cytoprotective Bcl-2 expression in the CNS [3]. The lithium ion also activates glycogen synthase at concentrations as low as 1–3 mM, reaching maximum effect at ~40 mM, providing a mechanistic basis for the superior glycogen economy observed in the ischemia model [4]. This dual pharmacophore design produces a pharmacological profile that cannot be replicated by co-administering sodium oxybate with a separate lithium salt, because the 1:1 stoichiometric ratio ensures co-delivery to every tissue compartment reached by the GHB anion.

Dual pharmacophore GABA-B agonism Lithium mechanism Drug design Multitarget pharmacology

Priority Application Scenarios for Lithium Gamma-Hydroxybutyrate Based on Verified Differentiation Evidence


Cerebral Ischemia and Stroke Neuroprotection Research Requiring Combined GHB Agonism and Lithium-Mediated Cytoprotection

Lithium gamma-hydroxybutyrate is uniquely suited for preclinical stroke and cerebral ischemia studies where the experimental design demands simultaneous GHB-mediated metabolic suppression and lithium-mediated neurotrophic signalling from a single agent. Evidence from the mouse decapitation ischemia model demonstrates that Li-GHB provides more economic cerebral glycogen consumption and greater malondialdehyde suppression than sodium GHB [1]. The lithium cation independently upregulates cytoprotective Bcl-2 and activates glycogen synthase at 1–3 mM [2], while the GHB anion reduces cerebral metabolic demand via GABA-B agonism. No other GHB salt or lithium salt alone replicates this integrated mechanism. Procurement relevance: researchers requiring a single chemical entity with dual neuroprotective pharmacophores for reproducible in vivo stroke modelling.

Stress Immunomodulation Studies Leveraging the 4× Potency Advantage Over Sodium GHB

Investigators studying stress-induced immunosuppression—particularly splenic natural killer cell depression—benefit from lithium GHB's fourfold potency advantage over sodium GHB demonstrated in the 6-hour immobilisation stress model in CBA mice [1]. The higher potency enables lower administered doses to achieve equivalent immunoprotection, potentially reducing GHB-mediated sedative side effects that confound behavioural readouts in stress paradigms. Procurement relevance: dose-sparing experimental design in stress neuroimmunology requiring GHB-pathway engagement with concurrent lithium-mediated immunomodulation.

Injectable Lithium Formulation Development for Rapid Mood Stabilisation Where Oral Lithium Carbonate Is Contraindicated or Impractical

Lithium gamma-hydroxybutyrate's high aqueous solubility enables injectable formulation for rapid arrest of acute manic episodes—a route unavailable to lithium carbonate due to its poor solubility [1]. The compound demonstrated significantly lower systemic toxicity than lithium carbonate while producing more prolonged and pronounced central depressant effects [2]. This makes Li-GHB a candidate for parenteral mood stabilisation in agitated or non-compliant patients, or in research settings requiring controlled intravenous lithium delivery with simultaneous GHB-mediated sedation. Procurement relevance: formulation scientists and clinical researchers developing injectable lithium therapies for acute psychiatry.

Integrated Neuro-cardioprotection Research: Simultaneous Antiarrhythmic and CNS-Depressant Activity from a Single Agent

Lithium oxybutyrate uniquely combines antiarrhythmic efficacy superior to quinidine, verapamil, and potassium chloride in experimental arrhythmia models [1] with the CNS-depressant and neuroprotective properties of GHB. In clinical cohorts with ventricular extrasystole and comorbid affective disturbance, 81% of patients responded to lithium oxybutyrate [2]. This integrated cardiovascular-neurological profile cannot be replicated by sodium oxybate (no intrinsic antiarrhythmic lithium activity) or by lithium carbonate (no GHB-mediated CNS depression or metabolic suppression). Procurement relevance: translational researchers studying autonomic-cardiac-neural interactions in stress-induced arrhythmogenesis or perioperative cardioprotection requiring a single pharmacological tool compound.

Quote Request

Request a Quote for Lithium gamma-hydroxybutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.